molecular formula C25H25N3O4S2 B2416293 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide CAS No. 1326892-08-3

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide

Cat. No.: B2416293
CAS No.: 1326892-08-3
M. Wt: 495.61
InChI Key: VAUXFSKLGWFWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-21(23(29)26-17-6-5-7-19(14-17)32-3)34-25-27-20-12-13-33-22(20)24(30)28(25)15-16-8-10-18(31-2)11-9-16/h5-14,21H,4,15H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXFSKLGWFWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide , also known by its CAS number 482651-40-1, is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including in vitro studies and potential mechanisms of action.

  • Molecular Formula : C24H23N3O4S2
  • Molecular Weight : 481.59 g/mol
  • Purity : Typically around 95% .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. The MTT assay has been a primary method for evaluating its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • MCF-7 Cell Line :
    • The compound demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The efficacy was compared to standard chemotherapeutics like Doxorubicin (Dox), showing comparable or enhanced cytotoxic effects.
    • The IC50 values indicated a potent inhibition of cell proliferation at micromolar concentrations .
  • Mechanism of Action :
    • The proposed mechanism includes the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity.

In Vitro Antimicrobial Studies

  • Bacterial Strains Tested :
    • The compound was evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli.
    • Results indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Mechanism of Action :
    • The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Case Study 1: Anticancer Efficacy

A study conducted by Walid Fayad et al. screened a library of compounds on multicellular spheroids, identifying this compound as a potent candidate for further development in cancer therapeutics. The study highlighted its ability to penetrate spheroid structures effectively, which mimics in vivo tumor environments .

Case Study 2: Antimicrobial Potential

Research published in MDPI explored various thienopyrimidine derivatives, including this compound. It demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial strains .

Summary of Findings

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7Micromolar
AntimicrobialS. aureusLow micromolar
E. coliLow micromolar

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer activities. The specific compound under review has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by affecting key signaling pathways involved in tumor growth.

A study demonstrated that derivatives of thieno[3,2-d]pyrimidines can act as potent inhibitors of cancer cell lines, suggesting that the compound may be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Molecular docking studies have suggested that it may inhibit enzymes like 5-lipoxygenase , which is involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain associated with conditions such as arthritis .

Case Study 1: Anticancer Activity

In vitro studies conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .

Case Study 2: Anti-inflammatory Activity

In silico molecular docking studies indicated that the compound binds effectively to the active site of 5-lipoxygenase , suggesting a strong potential for anti-inflammatory applications. Further experimental validation is required to confirm these findings .

Q & A

Q. What are the standard protocols for synthesizing this thienopyrimidine derivative?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Annulation reactions : Combining o-amino benzamides with thiols in a one-pot process under reflux conditions (e.g., ethanol or DMF as solvents, potassium carbonate as a base) .
  • Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution at the 2-position of the pyrimidinone ring .
  • Final amidation : Coupling with 3-methoxyphenylbutanamide using carbodiimide-based reagents (e.g., EDC/HOBt) . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are used for structural characterization?

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl S-H stretch at ~2550 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, thienopyrimidine aromatic signals) .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .
    • X-ray crystallography : Resolves 3D conformation, particularly for polymorph identification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates (e.g., sulfanyl-acetamide precursors) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in annulation steps .
  • Kinetic studies : Monitoring activation energy via Arrhenius plots identifies rate-limiting steps (e.g., thiol addition) .

Q. What strategies address contradictory bioactivity data in target validation studies?

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to rule out off-target effects .
  • Binding assays : Use surface plasmon resonance (SPR) to quantify interactions with putative targets (e.g., kinases, GPCRs) .
  • Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can computational models guide experimental design for this compound?

  • Density Functional Theory (DFT) : Predicts reactivity of the sulfanyl group in nucleophilic substitutions (e.g., charge distribution at S-atom) .
  • Molecular docking : Screens against protein databases (e.g., PDB) to prioritize biological targets (e.g., EGFR, VEGFR) .
  • MD simulations : Analyzes conformational stability in aqueous vs. lipid bilayer environments, informing formulation strategies .

Methodological Challenges & Solutions

Resolving spectral overlaps in NMR data for structural confirmation

  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons in the thienopyrimidine and methoxyphenyl moieties .
  • Isotopic labeling : Introduce ¹³C at the carbonyl group to track resonance shifts in complex spectra .

Addressing low solubility in biological assays

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl) at the butanamide chain to enhance bioavailability .

Comparative & Exploratory Studies

Q. How does structural variation (e.g., methoxy position) affect bioactivity?

  • SAR studies : Compare analogues (e.g., 3-methoxy vs. 4-methoxybenzyl derivatives) in enzyme inhibition assays .
  • Electron-withdrawing groups : Substituents like nitro or trifluoromethyl at the phenyl ring enhance target affinity but may reduce metabolic stability .

Q. What are the limitations of current synthetic routes?

  • Byproduct formation : Thioether oxidation during storage requires inert atmosphere handling .
  • Scalability : Multi-step protocols incur yield losses; flow chemistry could streamline intermediate production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.